alpha-Aminooxypropionic acid hydrochloride

Description

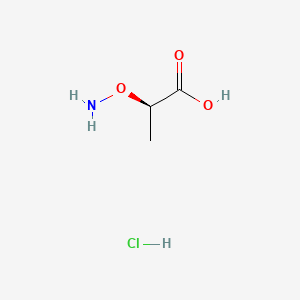

Structure

3D Structure of Parent

Properties

IUPAC Name |

(2R)-2-aminooxypropanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H7NO3.ClH/c1-2(7-4)3(5)6;/h2H,4H2,1H3,(H,5,6);1H/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWEWBCLCRPGTIO-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)ON.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195612 | |

| Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

141.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42989-99-1 | |

| Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042989991 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propionic acid, alpha-aminooxy-, hydrochloride, (-) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195612 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Elucidation of Enzyme Inhibition by Alpha Aminooxypropionic Acid Hydrochloride

Interaction with Pyridoxal-5'-Phosphate (PLP)-Dependent Enzymes

Pyridoxal-5'-phosphate is a versatile coenzyme involved in a wide array of enzymatic reactions, including transamination, decarboxylation, and racemization of amino acids. frontiersin.orgrsc.org The reactivity of PLP is centered around its aldehyde group, which forms a Schiff base (internal aldimine) with a conserved lysine (B10760008) residue in the enzyme's active site. frontiersin.orgmdpi.com The catalytic cycle involves the replacement of this internal aldimine with an external aldimine formed with the amino acid substrate. psu.edu Aminooxy compounds, such as alpha-Aminooxypropionic acid, are potent inhibitors of these enzymes precisely because they target this key aldehyde group.

Formation of Stable Oxime Linkages with Enzyme-Bound PLP

The primary mechanism by which alpha-aminooxypropionic acid hydrochloride inhibits PLP-dependent enzymes is through the formation of a highly stable oxime linkage with the PLP cofactor. The aminooxy group (-O-NH2) of the inhibitor is a strong nucleophile that readily attacks the electrophilic aldehyde carbon of PLP. This reaction is analogous to the formation of the Schiff base with natural substrates but results in a much more stable covalent bond. researchgate.net

This covalent modification of the PLP cofactor effectively sequesters it in an inactive state, preventing it from participating in the catalytic cycle. nih.gov The formation of this oxime adduct is a hallmark of inhibition by aminooxy compounds and is considered a key step in their mechanism of action. researchgate.net

Conformational Changes and Active Site Dynamics Upon Binding

The binding of ligands, including substrates and inhibitors, to the active site of PLP-dependent enzymes is known to induce conformational changes that are essential for catalysis. nih.gov These changes can involve the reorientation of the PLP cofactor itself, as well as movements of amino acid residues within the active site to facilitate the various steps of the reaction. nih.gov

While specific structural studies on the binding of this compound are not extensively available, studies on other inhibitors and substrates of PLP-dependent enzymes provide a framework for understanding the likely dynamics. The initial binding of the inhibitor is expected to trigger a conformational shift that positions the aminooxy group for optimal attack on the PLP aldehyde. The formation of the stable oxime adduct would then lock the active site in an inhibited conformation, preventing the structural flexibility required for the natural enzymatic reaction.

Irreversible Inhibition Mechanisms

The inhibition of PLP-dependent enzymes by aminooxy compounds like alpha-aminooxypropionic acid is often characterized as irreversible. nih.govnih.gov This irreversibility stems from the high stability of the oxime linkage formed between the inhibitor and the PLP cofactor. Unlike the relatively labile Schiff base formed with substrates, the oxime bond is not readily hydrolyzed, leading to a long-lasting inactivation of the enzyme. nih.gov

This mechanism-based inactivation, where the enzyme's own catalytic machinery is exploited to activate the inhibitor, is a common feature of potent enzyme inhibitors. In the case of aminooxy compounds, the reaction with PLP forms a dead-end complex that effectively removes the enzyme from the pool of active catalysts. researchgate.net While some studies on related compounds like aminooxyacetate have shown that the inhibition may be slowly reversible under certain conditions, for many practical purposes, it is considered an irreversible process. nih.gov

Kinetic Analysis of Enzyme Inhibition

Kinetic studies are crucial for quantifying the potency of an inhibitor and for elucidating the nature of its interaction with the target enzyme. This involves determining key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki), as well as identifying the type of inhibition.

Determination of Inhibition Constants (e.g., IC50, Ki)

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions. wikipedia.org It is a commonly used measure of inhibitor potency. While direct IC50 values for this compound are not readily found in the literature, data for a structurally related compound, aminooxy-phenylpropionic acid (AOPP), provides a valuable point of reference.

The inhibition constant, Ki, is a more fundamental measure of an inhibitor's affinity for an enzyme. wikipedia.org It is the dissociation constant of the enzyme-inhibitor complex and, unlike the IC50, is independent of substrate concentration for competitive inhibitors. The relationship between IC50 and Ki can be complex and depends on the type of inhibition and the experimental conditions.

| Inhibitor | Enzyme | Inhibition Parameter | Value |

|---|---|---|---|

| Aminooxy-phenylpropionic acid (AOPP) | Kynurenine aminotransferase-I | IC50 | 5.7 µM |

| Aminooxyacetic acid (AOAA) | Kynurenine aminotransferase-I | IC50 | 13.1 µM |

Characterization of Inhibition Type (Competitive, Non-Competitive, Uncompetitive)

The type of enzyme inhibition describes how the inhibitor interacts with the enzyme and its substrate. The three primary reversible inhibition types are competitive, non-competitive, and uncompetitive.

Competitive inhibition occurs when the inhibitor binds to the active site of the enzyme, thereby preventing the substrate from binding. In this case, the inhibitor and substrate are in direct competition.

Non-competitive inhibition involves the inhibitor binding to a site on the enzyme other than the active site (an allosteric site). This binding alters the enzyme's conformation and reduces its catalytic efficiency, regardless of whether the substrate is bound. mdpi.com

Uncompetitive inhibition is characterized by the inhibitor binding only to the enzyme-substrate complex.

Given that alpha-aminooxypropionic acid directly reacts with the PLP cofactor within the active site, its mechanism is most consistent with competitive inhibition . By occupying the active site and covalently modifying the cofactor, it directly prevents the binding and processing of the natural amino acid substrate.

Time-Dependent Inhibition and Suicide Inhibition Phenomena

The inhibitory action of this compound on certain enzymes, particularly pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent aminotransferases, manifests as a time-dependent process that can be classified as a form of suicide inhibition. This phenomenon is characterized by an initial, often reversible, binding of the inhibitor to the enzyme's active site, followed by a time-dependent, and typically irreversible, inactivation of the enzyme.

The mechanism of inhibition is rooted in the chemical reactivity of the aminooxy group of alpha-aminooxypropionic acid with the aldehyde group of the PLP cofactor, which is essential for the catalytic activity of these enzymes. This reaction results in the formation of a highly stable oxime linkage. This covalent modification of the cofactor effectively traps it in an inactive state, leading to the time-dependent loss of enzyme activity. The reaction with aminotransferases is generally not rapidly reversible, indicating a strong, tight-binding inhibition. nih.govnih.gov

This process can be considered a form of suicide inhibition because the enzyme's own catalytic machinery facilitates its inactivation. The inhibitor, acting as an analogue of the natural amino acid substrate, enters the active site. The enzyme then proceeds with the initial steps of its catalytic cycle, which in the case of aminotransferases involves the formation of a Schiff base with the PLP cofactor. However, with alpha-aminooxypropionic acid, this process leads to the formation of the dead-end oxime complex, from which the enzyme cannot easily escape, leading to its inactivation. While the term "suicide inhibitor" is often reserved for inhibitors that are converted into a highly reactive species by the enzyme before covalent modification, the practical outcome for alpha-aminooxypropionic acid is functionally equivalent: a time-dependent and essentially irreversible inactivation driven by the enzyme's catalytic action.

Studies on analogous compounds, such as aminooxyacetate, have provided insights into the kinetics of this type of inhibition. The reaction of aminooxyacetate with aspartate aminotransferase and 4-aminobutyrate transaminase follows the kinetics of a simple bimolecular reaction, with second-order rate constants of 400 M⁻¹s⁻¹ and 1300 M⁻¹s⁻¹, respectively, at 21°C. nih.govnih.gov The reaction with 4-aminobutyrate transaminase was found to be irreversible, while the reaction with aspartate aminotransferase could only be significantly reversed under specific conditions, highlighting the stability of the inhibitory complex. nih.govnih.gov

Enzyme Specific Research Investigations of Alpha Aminooxypropionic Acid Hydrochloride

Studies on Transaminases (Aminotransferases)

Transaminases, or aminotransferases, are a group of enzymes that catalyze the transfer of an amino group from an amino acid to a keto-acid, a process essential for the synthesis and degradation of amino acids. mdpi.comnih.gov These enzymes require pyridoxal-5'-phosphate (P5'P) as a coenzyme. wikipedia.org Due to their central role in nitrogen metabolism, the inhibition of specific transaminases by compounds like α-Aminooxypropionic acid hydrochloride and its derivatives has been a subject of detailed scientific inquiry.

Studies have identified L-α-aminooxy-phenylpropionic acid (AOPP), a structurally related compound, as an inhibitor of auxin biosynthesis. nih.gov Research has pinpointed its molecular target as TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1). nih.gov The aminooxy and carboxy groups of AOPP and its derivatives are essential for their inhibitory activity against TAA1. nih.gov Docking simulations have further supported these findings, showing a correlation between the binding energy of these compounds with TAA1 and their observed inhibitory activity. nih.gov The primary target site of these inhibitors is believed to be tryptophan aminotransferase, which is a key enzyme in a major auxin biosynthesis pathway conserved among higher plants. nih.gov

The inhibition of TAA1 by L-amino-oxyphenylpropionic acid (AOPP) directly impacts the auxin biosynthetic pathway in plants by blocking the conversion of tryptophan to indole-3-pyruvic acid. nih.gov This inhibition leads to a reduction in endogenous indole-3-acetic acid (IAA), the most common and potent auxin in plants. nih.govnih.gov Application of these inhibitors to Arabidopsis seedlings results in classic auxin-deficient phenotypes, including defects in main root elongation, gravitropism, root skewing, and root hair formation. nih.gov Notably, these developmental inhibitions can be fully rescued by the external application of IAA, confirming that the observed effects are a direct consequence of auxin deficiency. nih.govnih.gov

Table 1: Effects of TAA1 Inhibition by L-amino-oxyphenylpropionic acid (AOPP) in Plants

| Parameter | Observed Effect | Reference |

| Enzyme Target | Tryptophan Aminotransferase (TAA1) | nih.govnih.gov |

| Biochemical Impact | Inhibition of conversion from tryptophan to indole-3-pyruvic acid | nih.gov |

| Hormonal Impact | Reduction of endogenous Indole-3-acetic acid (IAA) levels | nih.govnih.gov |

| Phenotypic Impact (Arabidopsis) | Inhibition of main root elongation, gravitropism, and root hair formation | nih.gov |

| Reversibility | Phenotypes are reversed by exogenous IAA treatment | nih.govnih.gov |

Investigations into the interaction between 3-aminooxypropionic acid, a related compound, and D-amino acid transaminase (TA_Halhy) from the bacterium Haliscomenobacter hydrossis have provided detailed insights into the enzyme's active site and inhibition mechanisms. nih.govnih.gov The inhibition by 3-aminooxypropionic acid is reversible. nih.govnih.gov Structural and spectral analyses of the enzyme-inhibitor complex show that the inhibitor binds to the active site. nih.govnih.gov The coordination of the inhibitor's carboxyl group confirms the role of specific arginine residues (Arg28* and Arg179) in substrate binding. nih.govnih.gov However, the binding position corresponds to a nonproductive mode, illustrating a mechanism of substrate inhibition where the reactive amino group is oriented away from the PLP cofactor, preventing catalysis. nih.govnih.gov

Table 2: Findings from the Inhibition of D-Amino Acid Transaminase by 3-Aminooxypropionic Acid

| Aspect | Finding | Reference |

| Enzyme Studied | D-amino acid transaminase from Haliscomenobacter hydrossis (TA_Halhy) | nih.govnih.gov |

| Inhibition Type | Reversible | nih.govnih.gov |

| Binding Site | Active site of the transaminase | nih.govnih.gov |

| Key Residues | Arg28* and Arg179 are involved in binding the inhibitor's carboxyl group | nih.govnih.gov |

| Inhibition Mechanism | Mimics nonproductive substrate binding, preventing catalysis | nih.govnih.gov |

The Branched-Chain Alpha-Keto Acid Dehydrogenase Complex (BCKDC) is a key multi-subunit enzyme complex located in the mitochondrial inner membrane. nih.gov It catalyzes the rate-limiting, irreversible oxidative decarboxylation of branched-chain α-ketoacids, which are derived from the catabolism of the essential branched-chain amino acids (BCAAs) leucine, isoleucine, and valine. nih.gov This function is critical in the catabolism of BCAAs in animals and the synthesis of various compounds in plants and bacteria. nih.gov A deficiency or inhibition of this complex leads to the accumulation of BCAAs and their derivatives, causing the condition known as maple syrup urine disease. nih.gov

Current scientific literature from the conducted searches does not provide direct evidence or research investigating the specific inhibitory effects of alpha-Aminooxypropionic acid hydrochloride on the Branched-Chain Alpha-Keto Acid Dehydrogenase Complex.

Inhibition of L-Tryptophan Aminotransferase (TAA1)

Investigations of Decarboxylases

Decarboxylases are enzymes that catalyze the removal of a carboxyl group from a substrate. This class of enzymes is vital for numerous metabolic pathways, including the synthesis of polyamines and neurotransmitters. The inhibitory action of aminooxy compounds on specific decarboxylases has been an area of significant research interest.

Ornithine decarboxylase (ODC) is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that catalyzes the first and rate-limiting step in the biosynthesis of polyamines by converting ornithine to putrescine. Polyamines are essential for cell proliferation, making ODC a target for therapeutic intervention in hyperproliferative diseases. Research has identified the aminooxy-containing compound 1-amino-oxy-3-aminopropane (APA) as a highly potent inhibitor of ODC. Structural studies of the ODC–APA complex reveal that APA binds non-covalently to the enzyme and its cofactor PLP, competing with the natural substrate, ornithine, for the catalytic site. The potency of APA has been reported to be three to four orders of magnitude higher than that of α-difluoromethylornithine (DFMO), a well-known irreversible ODC inhibitor used clinically.

Table 3: Comparison of ODC Inhibitors

| Inhibitor | Mechanism | Potency | Reference |

| 1-amino-oxy-3-aminopropane (APA) | Non-covalent, competitive with ornithine | 3-4 orders of magnitude higher than DFMO | |

| α-difluoromethylornithine (DFMO) | Irreversible, suicide inhibitor | Lower affinity compared to APA |

Inhibition of Ornithine Decarboxylase (ODC)

Influence on Polyamine Biosynthesis

Currently, there is a lack of specific research findings detailing the direct influence of this compound on the enzymes involved in the polyamine biosynthesis pathway.

Research on Carbohydrate-Metabolizing Enzymes

Inhibition of alpha-glucosidase is a key strategy for managing carbohydrate metabolism. However, specific studies investigating the inhibitory effects of this compound on alpha-glucosidase are not available in the current body of scientific literature.

Alpha-amylase is a primary enzyme in the digestion of complex carbohydrates. At present, dedicated research on the inhibitory potential of this compound against alpha-amylase has not been documented.

Exploration of Other Enzyme Targets

Research into the effects of this compound on Phenylalanine Ammonia-Lyase (PAL) activity is not explicitly available. However, extensive research has been conducted on a closely related compound, L-alpha-aminooxy-beta-phenylpropionic acid (AOPP), which is a potent inhibitor of PAL. nih.govresearchgate.net Studies have shown that AOPP can effectively inhibit PAL activity, which in turn affects the biosynthesis of phenylpropanoids in plants. nih.govresearchgate.net For instance, in studies on gherkin hypocotyls and asparagus spears, AOPP was shown to reduce the accumulation of hydroxycinnamic acids and inhibit harvest-induced PAL activity, respectively. nih.govresearchgate.net It is important to note that while structurally similar, AOPP is a distinct molecule from this compound, and therefore these findings cannot be directly attributed to the subject of this article.

Data Tables

Due to the lack of specific experimental data on the effects of this compound on the enzymes listed, no data tables can be generated at this time.

Advanced Synthetic Strategies for Alpha Aminooxypropionic Acid Hydrochloride and Its Derivatives

Chemosynthetic Approaches

Chemosynthetic methods offer robust and versatile routes to α-aminooxypropionic acid hydrochloride and its derivatives. These approaches are characterized by their adaptability in introducing a wide range of chemical modifications and their scalability.

Hydroxylamine (B1172632) Reactions with alpha-Keto Acids

A prominent chemosynthetic strategy involves the reaction between an α-ketoacid and a hydroxylamine derivative, known as the α-ketoacid-hydroxylamine (KAHA) ligation. This reaction forms a stable amide bond under acidic, aqueous conditions without the need for protecting groups or specialized coupling agents. The process is a decarboxylative condensation that produces only water and carbon dioxide as byproducts.

The mechanism of the KAHA ligation is surprisingly complex, involving a series of molecular rearrangements rather than a simple condensation. The reaction has proven to be a powerful tool for the chemical synthesis of proteins and large peptide fragments. By incorporating an α-ketoacid at the C-terminus of one peptide and a hydroxylamine group at the N-terminus of another, complex biomolecules can be assembled efficiently. This method is particularly valuable for synthesizing proteins that lack cysteine residues, offering an alternative to native chemical ligation (NCL).

Stereoselective Synthesis of Chiral Analogues

Achieving stereocontrol is critical in the synthesis of chiral analogues, as the biological activity of these molecules is often dependent on their specific stereochemistry. Various methodologies have been developed to introduce chirality with high precision.

One effective approach is the use of chiral auxiliaries, such as N-tert-butanesulfinyl imines. The diastereoselective addition of nucleophiles to chiral N-tert-sulfinyl imines is highly stereospecific, where the configuration of the sulfur atom dictates the configuration of the newly formed stereocenter. This strategy allows for the synthesis of α-disubstituted amino acid analogues with a defined absolute configuration. The choice of reaction conditions and reagents can even allow for a stereodivergent outcome, producing either enantiomer from the same chiral auxiliary.

Another strategy involves the stereoselective fluorination of amino acid precursors to create chiral α-fluoroalkyl-α-amino acids. These methods often start from chiral substrates or employ chiral reagents to ensure the enantiopurity of the final product.

| Stereoselective Method | Key Reagent/Intermediate | Outcome |

| Chiral Auxiliary | N-tert-butanesulfinyl imines | High diastereoselectivity, configurable stereocenter |

| Asymmetric Fluorination | Electrophilic/Nucleophilic fluorinating agents | Synthesis of enantiopure fluoro-analogues |

| Organocatalysis | Chiral phosphoric acids | Enantioselective hydrophosphonylation of ketimines |

Total Synthesis and Semisynthesis Methodologies

Total synthesis and semisynthesis are powerful strategies for constructing complex molecules from simpler, readily available starting materials. The KAHA ligation is a cornerstone of many total synthesis approaches for proteins and complex peptides. It enables a convergent strategy, where large, unprotected peptide segments are synthesized separately and then ligated together. This approach has been successfully applied to the synthesis of proteins up to 200 residues long.

A key innovation in this area is the development of stable hydroxylamine monomers, such as (S)-5-oxaproline, which are compatible with standard Fmoc-based solid-phase peptide synthesis (SPPS). This allows for the straightforward incorporation of the necessary hydroxylamine functionality into a peptide chain. The ligation reaction itself proceeds smoothly under acidic conditions, which are also beneficial for solubilizing large and often hydrophobic peptide fragments. These methodologies provide access to complex natural products and their derivatives, which can be challenging to produce by other means.

Biocatalytic and Enzymatic Synthesis Approaches

Biocatalytic methods employ enzymes as catalysts, offering significant advantages over traditional chemical synthesis, including high selectivity (chemo-, regio-, and stereoselectivity), mild reaction conditions, and reduced environmental impact. These approaches are increasingly being explored for the synthesis of α-aminooxypropionic acid and its derivatives.

Enzymatic synthesis can be used to produce non-canonical amino acids through various transformations. For instance, enzyme cascades, where multiple enzymes work in a one-pot reaction, can convert simple precursors into complex chiral amino acids. Enzymes such as transaminases, aldolases, and dehydrogenases are commonly used to form C-N and C-C bonds with high stereospecificity. This strategy avoids the hazardous reagents and labor-intensive steps often associated with chemical synthesis.

Enzyme-Mediated Transformations for Chiral Resolution

Kinetic resolution is a widely used enzymatic method for separating racemic mixtures into pure enantiomers. This technique relies on the ability of stereoselective enzymes, typically hydrolases like lipases and proteases, to preferentially catalyze a reaction on one enantiomer of a racemic substrate.

For example, the enzymatic hydrolysis of a racemic ester of an amino acid will proceed at a much faster rate for one enantiomer than the other. This results in a mixture containing one enantiomer as the unreacted ester and the other as the hydrolyzed carboxylic acid, which can then be separated. Lipases, such as those from Candida rugosa or Burkholderia cepacia, have demonstrated excellent enantioselectivity (E > 200) in the resolution of various amino and hydroxy acids. This method is highly efficient, often yielding both the unreacted substrate and the product with excellent enantiomeric excess (≥99%).

| Enzyme Class | Reaction Type | Substrate Example | Typical Outcome |

| Lipase | Hydrolysis / Esterification | Racemic β-amino carboxylic esters | (R)-ester and (S)-acid with ≥99% ee |

| Hydrolase | Hydrolysis | Racemic fluorinated arylcarboxylic esters | (S)-carboxylic acid and (R)-ester with high ee |

| Esterase | Hydrolysis | Ethyl esters of fluorinated acids | High enantiomeric purity of products |

Optimized Industrial Production Methods

The transition from laboratory-scale synthesis to optimized industrial production requires a focus on cost-effectiveness, scalability, safety, and sustainability. For compounds like α-aminooxypropionic acid hydrochloride, both chemosynthetic and biocatalytic routes are considered for large-scale manufacturing.

Biocatalysis is an attractive option for industrial production as it offers a "greener" alternative to many traditional chemical methods that use hazardous reagents and generate significant waste. The development of robust enzymes through protein engineering and directed evolution allows for the creation of highly efficient and stable biocatalysts tailored for specific industrial processes. One-pot, multi-enzyme cascade reactions are particularly advantageous as they reduce the number of unit operations, minimize reactor volume, and simplify downstream processing.

For chemical synthesis, process optimization focuses on improving yield and purity while minimizing costs. This includes optimizing reaction conditions (e.g., temperature, concentration, catalysts), developing efficient purification techniques like HPLC, and implementing strategies to reduce side reactions, such as the racemization of chiral centers. Companies specializing in peptide and amino acid derivative manufacturing offer expertise in scaling up complex syntheses from research and development phases to commercial production under GMP (Good Manufacturing Practice) compliance.

Synthesis of Modified Analogs for Targeted Research

The modification of the core structure of aminooxypropionic acid allows for the fine-tuning of its physicochemical and pharmacological properties. By incorporating different substituents and scaffolds, researchers can design analogs with enhanced potency, selectivity, and metabolic stability for specific biological targets.

The design of aminooxy-naphthylpropionic acid derivatives often draws inspiration from the well-established pharmacological profile of arylpropionic acids, a class of non-steroidal anti-inflammatory drugs (NSAIDs) that includes naproxen. orientjchem.orghumanjournals.com The incorporation of a naphthyl moiety is a strategic approach to modulate the lipophilicity and potential for specific molecular interactions of the aminooxypropionic acid scaffold.

A plausible synthetic strategy for α-aminooxy-2-naphthylpropionic acid derivatives commences with a suitable precursor, such as 2-(6-methoxy-2-naphthyl)propionic acid. The synthesis can be conceptualized as a multi-step process:

Halogenation: The first step typically involves the introduction of a leaving group, such as a bromine atom, at the alpha-position of the propionic acid chain. This can be achieved through reactions like the Hell-Vollhard-Zelinsky reaction, though milder, more modern methods are often preferred to avoid harsh conditions.

Nucleophilic Substitution: The core of the synthesis involves the nucleophilic displacement of the alpha-halogen with a protected aminooxy group. A common reagent for this purpose is N-hydroxyphthalimide. wikipedia.orgresearchgate.net The reaction proceeds via an SN2 mechanism, where the phthalimide (B116566) anion acts as a surrogate for the aminooxy group. This method is analogous to the Gabriel synthesis used for preparing primary amines. medschoolcoach.comyoutube.comkhanacademy.orgwikipedia.org

Deprotection: The final step is the removal of the phthalimide protecting group to liberate the free aminooxy functionality. This is typically accomplished by hydrazinolysis (the Ing-Manske procedure) or acidic hydrolysis, which cleaves the imide to yield the desired α-aminooxy-2-naphthylpropionic acid. wikipedia.org The resulting free base can then be treated with hydrochloric acid to afford the corresponding hydrochloride salt.

This synthetic approach allows for the generation of a library of aminooxy-naphthylpropionic acid derivatives by varying the substituents on the naphthyl ring of the starting material.

Table 1: Key Intermediates in the Synthesis of α-Aminooxy-2-Naphthylpropionic Acid

| Compound Name | Structure | Role in Synthesis |

| 2-(6-methoxy-2-naphthyl)propionic acid | C₁₄H₁₄O₃ | Starting Material |

| α-Bromo-2-(6-methoxy-2-naphthyl)propionic acid | C₁₄H₁₃BrO₃ | Halogenated Intermediate |

| N-(α-(2-(6-methoxy-2-naphthyl)propionyloxy))phthalimide | C₂₂H₁₇NO₅ | Protected Aminooxy Adduct |

| α-Aminooxy-2-(6-methoxy-2-naphthyl)propionic acid | C₁₄H₁₅NO₄ | Final Product (Free Base) |

The synthesis of beta-aminoxypropionic acid derivatives has been explored in the context of designing bioisosteres for existing drugs. nih.gov Bioisosteric replacement is a strategy in medicinal chemistry used to enhance a molecule's desired properties while minimizing undesirable ones by substituting a functional group with another that has similar physical or chemical characteristics.

In one notable study, a series of substituted beta-aminoxypropionic acids (AOPAs) were synthesized as analogs of anti-inflammatory arylacetic acids. nih.gov The design rationale was based on the premise that the (methyleneaminoxy)methyl moiety (C=NOCH₂) could serve as a bioisostere of an aryl group. nih.gov This hypothesis was tested by replacing the aryl portion of known anti-inflammatory drugs with this moiety to assess if anti-inflammatory activity was retained or modulated.

The general synthetic route to these beta-aminoxypropionic acid derivatives involved the reaction of various aldehydes and ketones with carboxy-methoxylamine hemihydrochloride. This reaction forms an oxime linkage, which is a key feature of these compounds. The subsequent steps would involve modifications to the rest of the molecule to achieve the desired final product.

The pharmacological evaluation of these synthesized AOPAs revealed that many of the compounds exhibited significant anti-inflammatory activity. nih.gov For instance, (E)-3-(benzylideneaminoxy)propionic acid demonstrated activity comparable to the reference drug, diclofenac, in a carrageenan-induced rat paw edema model. nih.gov These findings support the hypothesis that the (methyleneaminoxy)methyl group can indeed function as a bioisostere for an aryl group in this class of compounds. nih.gov

Table 2: Representative Beta-Aminoxypropionic Acid Derivatives and their Precursors

| Precursor Aldehyde/Ketone | Resulting Beta-Aminoxypropionic Acid Derivative |

| Benzaldehyde | (E)-3-(benzylideneaminoxy)propionic acid |

| Substituted Benzaldehydes | Various substituted (E)-3-(benzylideneaminoxy)propionic acids |

| Aliphatic Aldehydes/Ketones | Various 3-(alkylideneaminoxy)propionic acids |

Structure Activity Relationship Sar Studies of Alpha Aminooxypropionic Acid Hydrochloride

Identification of Essential Functional Groups for Biological Activity

The biological activity of alpha-Aminooxypropionic acid and its derivatives is critically dependent on specific functional groups that mediate their interaction with target enzymes. Research has identified two moieties as indispensable for their inhibitory capacity: the aminooxy group and the carboxy group. nih.gov

The aminooxy group (-O-NH₂) is a cornerstone of the molecule's inhibitory action, particularly against pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. wikipedia.orgontosight.ai This functional group is characterized as a potent nucleophile, a property enhanced by the "alpha effect," where the oxygen atom adjacent to the nitrogen increases its reactivity. nih.govacs.orgiris-biotech.de This heightened nucleophilicity enables the aminooxy group to readily attack carbonyl groups, such as the aldehyde of a PLP cofactor in an enzyme's active site, to form a highly stable oxime linkage. ontosight.ainih.govinterchim.fr This covalent modification of the cofactor effectively inactivates the enzyme. wikipedia.org

The carboxy group (-COOH) , a defining feature of amino acids and their analogs, is also essential for biological activity. nih.gov This group is typically ionized at physiological pH, allowing it to form crucial ionic bonds or hydrogen bonds with positively charged or polar residues within the enzyme's active site. This interaction serves to properly orient the inhibitor within the binding pocket, facilitating the key interaction between the aminooxy group and its target.

The propionic acid backbone provides the structural scaffold, and while the aminooxy and carboxy groups are primary for binding and catalysis inhibition, the side chain also plays a role in determining specificity and potency. nih.govnih.gov For example, in related compounds like L-α-aminooxy-phenylpropionic acid (AOPP), the phenyl group contributes to binding through hydrophobic interactions. nih.gov This indicates that modifications to the side chain of the propionic acid structure can significantly modulate the compound's interaction with different enzymes.

Impact of Structural Modifications on Enzyme Binding Affinity and Specificity

Structural alterations to the alpha-Aminooxypropionic acid scaffold have profound effects on its ability to bind to and inhibit target enzymes. SAR studies focus on understanding these effects to optimize potency and selectivity.

As established, the aminooxy and carboxy groups are vital for inhibitory activity. nih.gov Studies on analogs where these groups are modified or replaced consistently show a dramatic loss of function.

The necessity of both groups was demonstrated in a study of derivatives of the related compound L-α-aminooxy-phenylpropionic acid (AOPP) as inhibitors of TRYPTOPHAN AMINOTRANSFERASE of ARABIDOPSIS 1 (TAA1). The findings from this research underscore the specific roles these functional groups play in enzyme inhibition. nih.gov

| Modification | Impact on TAA1 Inhibition | Rationale |

| Esterification of Carboxy Group | Significant decrease in activity | Prevents the formation of critical ionic/hydrogen bonds with active site residues, impairing proper orientation and binding affinity. |

| Replacement of Aminooxy Group | Complete loss of activity | Removes the key nucleophilic moiety required for forming the inhibitory oxime linkage with the PLP cofactor. |

This table is based on the general principles of SAR for this class of compounds as described in the cited literature. nih.gov

Stereochemistry is a critical determinant of biological activity for chiral molecules like alpha-Aminooxypropionic acid, as enzymes possess highly specific, three-dimensional binding sites. nih.gov The spatial arrangement of substituents around the chiral alpha-carbon dictates how effectively the inhibitor can fit into the active site and interact with key residues. researchgate.net

Biological systems almost exclusively utilize L-amino acids, and enzymes have evolved to recognize this specific stereochemistry. libretexts.org Consequently, one enantiomer of an inhibitor often displays significantly higher activity than its mirror image. For instance, D-cycloserine, a structural analog of D-alanine, owes its antibiotic activity to its specific (R)-configuration, which allows it to competitively inhibit bacterial enzymes L-alanine racemase and D-alanine-D-alanine ligase. nih.govacs.org The L-enantiomer is substantially less active.

Similarly, studies on isomers of the nature-inspired compound 3-Br-acivicin revealed that only those with the natural (5S, αS) configuration exhibited potent antiplasmodial activity, suggesting that stereochemistry governs not only the binding to the target enzyme but also cellular uptake mechanisms. nih.govresearchgate.net It is therefore highly probable that the biological activity of alpha-Aminooxypropionic acid hydrochloride is stereospecific, with one enantiomer being significantly more potent than the other.

Computational Modeling and Molecular Docking in SAR Elucidation

Computational tools are invaluable for deciphering the complex SAR of enzyme inhibitors. Molecular docking and modeling provide insights into the molecular interactions that govern binding affinity and specificity, guiding the rational design of more effective compounds. nih.govmdpi.com

Molecular docking simulations predict the preferred orientation of an inhibitor when bound to the active site of a target enzyme. mdpi.comekb.eg These models can identify key interactions, such as hydrogen bonds, ionic interactions, and hydrophobic contacts, between the inhibitor and amino acid residues.

For example, a docking simulation analysis of AOPP derivatives with the TAA1 enzyme revealed a strong correlation between the predicted binding energy of the compounds and their experimentally measured inhibitory activity. nih.gov This demonstrates the power of computational methods to forecast the potency of new analogs based on their structural features. Such models can elucidate why certain functional groups are essential and how modifications might enhance or diminish binding.

Predicted Interactions for Aminooxy Acid Inhibitors:

| Functional Group | Interacting Enzyme Residue Type (Predicted) | Type of Interaction |

|---|---|---|

| Aminooxy Group | Pyridoxal Phosphate (PLP) cofactor | Covalent (Oxime bond) |

| Carboxy Group | Positively charged residues (e.g., Lysine (B10760008), Arginine) | Ionic Bond / Hydrogen Bond |

This table illustrates the types of interactions predicted by molecular docking for this class of inhibitors. nih.gov

The insights gained from SAR studies and computational modeling form the basis for the rational design of novel compounds. rsc.orgedelris.com By understanding which molecular features are crucial for activity, chemists can synthesize new analogs with improved properties, such as enhanced potency, greater selectivity, or better pharmacokinetic profiles. nih.govacs.org

A study involving AOPP derivatives exemplifies this approach. After identifying the essential aminooxy and carboxy groups, researchers synthesized a series of 14 novel compounds to probe the SAR of TAA1 inhibitors. nih.gov Further computational analysis and a desire to improve properties like hydrophobicity led to the design and synthesis of an additional 41 compounds. Several of these newly designed molecules showed a greater ability to reduce endogenous auxin levels in vivo, validating the rational design strategy. nih.gov This iterative process of design, synthesis, and testing, guided by SAR and computational predictions, is a powerful paradigm for developing novel enzyme inhibitors and biochemical probes. acs.org

Analytical Methodologies for Research on Alpha Aminooxypropionic Acid Hydrochloride

Spectroscopic Approaches in Structural and Quantitative Analysis

Spectroscopic methods provide invaluable information about the molecular structure and quantity of alpha-Aminooxypropionic acid hydrochloride. Nuclear Magnetic Resonance (NMR) spectroscopy is the premier tool for structural elucidation, while Mass Spectrometry (MS) is essential for molecular weight determination and identification.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for determining the precise molecular structure of organic compounds in solution. nih.gov For this compound, 1D NMR (¹H and ¹³C) and 2D NMR experiments are employed to confirm its identity and purity. researchgate.netjchps.com

¹H NMR : The proton NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity. docbrown.info For alpha-Aminooxypropionic acid, one would expect distinct signals for the protons on the alpha-carbon, the methylene (B1212753) group of the propionate (B1217596) side chain, and exchangeable protons from the aminooxy and carboxylic acid groups. docbrown.info Spin-spin coupling patterns (e.g., triplets, quartets) reveal which protons are adjacent to one another. docbrown.info

¹³C NMR : The carbon-13 NMR spectrum shows signals for each unique carbon atom in the molecule, including the carbonyl carbon of the carboxylic acid, the alpha-carbon, and the methylene carbon. organicchemistrydata.orgmdpi.com

2D NMR : Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish definitive structural connections. core.ac.ukmdpi.com COSY identifies proton-proton couplings, HSQC correlates protons to the carbons they are directly attached to, and HMBC shows correlations between protons and carbons over two or three bonds, which is crucial for assembling the complete molecular framework. mdpi.com

| Atom | Nucleus | Predicted Chemical Shift (ppm) | Expected Splitting Pattern (¹H NMR) |

|---|---|---|---|

| Carboxyl Carbon | ¹³C | ~170-180 | N/A |

| Alpha-Carbon | ¹³C | ~50-60 | N/A |

| Methylene Carbon (-CH₂-) | ¹³C | ~65-75 | N/A |

| Alpha-Proton (-CH-) | ¹H | ~3.5-4.5 | Triplet |

| Methylene Protons (-CH₂-) | ¹H | ~4.0-5.0 | Doublet |

| Aminooxy Protons (-ONH₂) | ¹H | Variable, broad | Singlet (broad) |

| Carboxyl Proton (-COOH) | ¹H | Variable, broad | Singlet (broad) |

Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. nih.gov It is indispensable for determining the molecular weight of this compound and confirming its elemental composition. Soft ionization techniques, such as Electrospray Ionization (ESI), are typically used as they can ionize the molecule without causing significant fragmentation, allowing for the observation of the molecular ion. ucdavis.edu

In positive ion mode ESI-MS, the compound is typically observed as a protonated molecule, [M+H]⁺. However, it is also common to observe adduct ions, where the molecule associates with other cations present in the sample or mobile phase, such as sodium ([M+Na]⁺) or potassium ([M+K]⁺). ucdavis.eduacdlabs.com High-resolution mass spectrometry (HRMS) can measure the m/z with very high accuracy, allowing for the determination of the elemental formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate characteristic fragment ions. nih.gov The resulting fragmentation pattern provides a structural fingerprint that can be used to confirm the identity of the compound and distinguish it from isomers. nih.gov

| Adduct Ion | Formation | Mass Shift from [M] |

|---|---|---|

| [M+H]⁺ | Protonation | +1.0078 |

| [M+Na]⁺ | Sodiation (from glass or buffer salts) | +22.9898 |

| [M+K]⁺ | Potassiation (from glass or buffer salts) | +38.9637 |

| [M+NH₄]⁺ | Ammoniation (from ammonium (B1175870) buffers) | +18.0344 |

| [2M+H]⁺ | Proton-bound dimer | +(Molecular Weight of M) + 1.0078 |

UV-Vis Spectroscopy for Enzyme Activity Monitoring

UV-Visible (UV-Vis) spectroscopy is a fundamental technique for monitoring enzyme activity in real-time by measuring the change in absorbance of a solution at a specific wavelength. This method is particularly valuable for studying enzymes that utilize cofactors with distinct spectral properties, such as pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzymes, which are known targets for aminooxy compounds.

In the context of this compound, which is an inhibitor of PLP-dependent enzymes like alanine (B10760859) racemase, UV-Vis spectroscopy can be employed to monitor the reaction kinetics. The PLP cofactor, when bound to the enzyme's active site in its internal aldimine form, exhibits a characteristic absorbance maximum. nih.gov The interaction of an inhibitor, such as an aminooxy compound, with the enzyme can lead to the formation of a new complex with a different absorbance spectrum. nih.govnih.gov

For example, the inactivation of alanine racemase by the related aminooxy compound D-cycloserine has been monitored by observing the disappearance of the initial absorbance band of the enzyme-PLP complex and the formation of a new product band at a different wavelength. nih.gov This spectral shift provides a direct measure of the inhibitor binding and the rate of enzyme inactivation.

Table 1: Representative UV-Vis Spectral Changes in a PLP-Dependent Enzyme upon Inhibition

| Enzyme State | Wavelength of Maximum Absorbance (λmax) | Observation |

| Native Enzyme (Internal Aldimine) | ~415-434 nm | Characteristic peak of the PLP cofactor bound to the enzyme's active site. nih.govnih.gov |

| Enzyme-Inhibitor Complex | ~320-370 nm | Formation of a new peak indicating the formation of a stable adduct between the inhibitor and the PLP cofactor. nih.govnih.gov |

Note: The exact wavelengths can vary depending on the specific enzyme and inhibitor.

By monitoring the change in absorbance at these specific wavelengths over time, researchers can determine key kinetic parameters of inhibition, such as the rate of inactivation (kobs).

Applications of Alpha Aminooxypropionic Acid Hydrochloride As a Biochemical Probe

Investigating Metabolic Pathways and Their Regulation

The central role of PLP-dependent enzymes in amino acid metabolism makes alpha-aminooxypropionic acid and related compounds powerful probes for studying these pathways. nih.govnih.gov By inhibiting key enzymes, researchers can unravel the flow of metabolites and understand regulatory mechanisms.

A prominent example of its utility is in the study of ethylene (B1197577) biosynthesis in plants. The rate-limiting step in this pathway is the conversion of S-adenosyl-L-methionine (AdoMet) to 1-aminocyclopropane-1-carboxylic acid (ACC), a reaction catalyzed by ACC synthase (ACS), which is a PLP-dependent enzyme. nih.govnih.govfrontiersin.org Inhibitors like aminooxyacetic acid (AOA), a compound structurally similar to alpha-aminooxypropionic acid, are used to block ACS activity. wikipedia.orgnih.gov This inhibition reduces or eliminates ethylene production, allowing scientists to study the wide-ranging physiological effects of ethylene deficiency, from fruit ripening and leaf senescence to stress responses. nih.govresearchgate.netbiorxiv.org By applying these inhibitors, researchers can dissect the ethylene signaling pathway and identify downstream genetic and physiological responses. nih.gov

In microbial systems, related compounds have been shown to probe pathways essential for viability. For instance, propionic acid can inhibit alanine (B10760859) racemase in bacteria like Serratia marcescens. biorxiv.orgresearchgate.net Alanine racemase is a crucial PLP-dependent enzyme that converts L-alanine to D-alanine, an essential component for building the peptidoglycan cell wall. nih.govnih.gov Inhibition of this pathway leads to defects in cell wall synthesis, activating cellular stress responses and providing insight into the regulation of bacterial envelope integrity. biorxiv.org

Dissecting Enzyme Mechanisms and Catalytic Cycles

Alpha-Aminooxypropionic acid serves as a mechanistic probe primarily through its interaction with the PLP cofactor at the enzyme's active site. PLP-dependent enzymes typically function by forming a Schiff base (or internal aldimine) with the ε-amino group of a lysine (B10760008) residue in the active site. drugbank.comnih.govlibretexts.org When a substrate amino acid enters, it displaces the lysine to form a new Schiff base (an external aldimine), which is the key intermediate for all subsequent reactions (e.g., transamination, decarboxylation, racemization). nih.govnih.gov

The aminooxy group (-O-NH2) of alpha-aminooxypropionic acid is highly nucleophilic and reacts with the aldehyde group of the PLP cofactor. This reaction forms a highly stable oxime linkage. wikipedia.orgresearchgate.net This event effectively sequesters the PLP cofactor in an inactive state, preventing it from participating in the catalytic cycle. researchgate.net Because this bond is very stable and its formation is often practically irreversible under physiological conditions, such compounds are considered potent, and in some cases, "suicide" inhibitors. researchgate.net

By studying the kinetics and structural details of this inhibition, researchers can gain valuable information about the enzyme's active site and catalytic mechanism. For example, the rate of inactivation can provide insights into the accessibility of the PLP cofactor. Structural analysis of the inhibitor-enzyme complex, often through techniques like X-ray crystallography, can reveal the precise orientation of the inhibitor and its interactions with active site residues, clarifying how the enzyme binds its natural substrates. researchgate.net This approach has been used to understand the mechanism of various PLP-dependent enzymes, including aminotransferases and synthases. researchgate.netnih.gov

| Enzyme Target | Inhibitor | Mechanism of Action | Investigated Process |

| ACC Synthase (ACS) | Aminooxy compounds | Forms a stable complex with the PLP cofactor, inhibiting the conversion of AdoMet to ACC. wikipedia.orgnih.gov | Ethylene biosynthesis pathway in plants. nih.govnih.gov |

| Alanine Racemase | Propionic Acid / D-Cycloserine | Inhibits the interconversion of L-alanine and D-alanine, essential for cell wall synthesis. biorxiv.orgresearchgate.net | Bacterial peptidoglycan synthesis and cell envelope stress response. biorxiv.org |

| Aminotransferases | Aminooxyacetic Acid (AOA) | Reacts with the PLP cofactor to form a stable oxime, blocking the transamination cycle. drugbank.comresearchgate.net | Amino acid metabolism and malate-aspartate shuttle. researchgate.net |

Development of Selective Enzyme Inhibitors for Research Purposes

The development of selective enzyme inhibitors is crucial for accurately probing biological systems without causing widespread, off-target effects. While the aminooxy group is a highly effective reactive handle for any accessible PLP-dependent enzyme, achieving selectivity is a significant challenge. researchgate.netresearchgate.net Alpha-Aminooxypropionic acid, with its simple propionic acid side chain, serves as a foundational structure that can be modified to create more selective inhibitors.

Selectivity can be achieved by altering the inhibitor's side chain to mimic the structure of a specific enzyme's natural substrate. An enzyme's active site is shaped to preferentially bind its specific substrate(s). By designing an aminooxy compound with a side chain that fits snugly into the active site of a target enzyme but poorly into the active sites of other PLP-dependent enzymes, researchers can enhance inhibitory specificity.

For example, aminoethoxyvinylglycine (AVG) is another well-known inhibitor of ACC synthase. wikipedia.org Its structure is more complex than that of alpha-aminooxypropionic acid and is thought to better mimic the natural substrate, AdoMet, leading to more specific inhibition of that particular enzyme. nih.gov The comparative study of inhibitors with different side chains—from simple ones like acetate (B1210297) (in AOA) and propionate (B1217596) (in alpha-aminooxypropionic acid) to more complex structures—allows researchers to map the structural requirements for binding to different enzyme active sites. This knowledge is instrumental in designing highly selective probes for research, which can then be used to confidently attribute physiological effects to the inhibition of a single enzymatic target. unl.edu

Utility in Biosynthetic Pathway Modulation in Microbial Systems

In the field of metabolic engineering, the ability to modulate biosynthetic pathways is essential for optimizing the production of valuable chemicals, biofuels, and pharmaceuticals in microbial hosts like Escherichia coli and yeast. researchgate.netnih.govnih.gov One common strategy is to block or downregulate metabolic pathways that compete for precursor metabolites, thereby redirecting the metabolic flux towards the desired product pathway.

Biochemical probes like alpha-aminooxypropionic acid hydrochloride can be valuable in this context. By inhibiting a specific PLP-dependent enzyme that diverts a key precursor away from the target pathway, it is possible to increase the yield of the desired product. For example, if a desired bioproduct is synthesized from an alpha-keto acid, one could use an aminooxy inhibitor to block aminotransferases that would otherwise convert that keto acid into an amino acid, thus preserving the precursor pool for the production pathway.

While the use of propionic acid itself has been shown to inhibit alanine racemase and affect the bacterial stress response system, the application of alpha-aminooxypropionic acid specifically as a tool in microbial metabolic engineering is an area with potential for further exploration. biorxiv.orgresearchgate.net The principle of using targeted enzyme inhibition to reroute metabolism is well-established, and the broad reactivity of aminooxy compounds against PLP-dependent enzymes makes them suitable candidates for this purpose, provided that issues of specificity and potential toxicity to the host microbe can be managed. researchgate.netnih.gov

Emerging Research Avenues and Future Directions

Exploration of Novel Enzyme Targets and Metabolic Networks

The primary mechanism of action for alpha-Aminooxypropionic acid is understood to be the inhibition of pyridoxal (B1214274) phosphate (B84403) (PLP)-dependent enzymes. PLP is a crucial cofactor for a vast array of enzymes, particularly those involved in amino acid metabolism. The aminooxy group of alpha-Aminooxypropionic acid forms a stable oxime bond with the aldehyde group of PLP, effectively sequestering the cofactor and inhibiting the enzyme.

Emerging research is focused on moving beyond this general understanding to identify specific and potentially novel enzyme targets. A key area of investigation is the aminotransferase (transaminase) family of enzymes. For instance, Alanine (B10760859) Aminotransferase (ALT), an enzyme central to the alanine cycle, is a known PLP-dependent enzyme and a potential target. wikipedia.org Inhibition of such key enzymes can have cascading effects on interconnected metabolic pathways.

Future research will likely involve high-throughput screening of alpha-Aminooxypropionic acid hydrochloride against diverse enzyme libraries to create a comprehensive target profile. Understanding which of the numerous PLP-dependent enzymes are most potently inhibited will be crucial for elucidating its precise biological effects and for the development of more selective inhibitors.

One metabolic network of significant interest is the kynurenine pathway, which is involved in tryptophan metabolism and has been implicated in a range of physiological and pathological processes. nih.govresearchgate.netfrontiersin.orgnih.gov As this pathway contains several PLP-dependent enzymes, investigating the impact of this compound on the flux through this pathway represents a promising research direction.

Integration with Omics Technologies for Systems-Level Understanding

To gain a holistic view of the cellular response to this compound, researchers are beginning to integrate "omics" technologies. These approaches allow for the simultaneous measurement of thousands of cellular components, providing a system-wide perspective on the compound's effects.

Metabolomics , the large-scale study of small molecules or metabolites, is a powerful tool for mapping the metabolic perturbations caused by enzyme inhibition. By analyzing the global changes in the metabolome following treatment with this compound, researchers can identify unexpected effects on metabolic pathways that are not directly linked to the primary enzyme target. This can be achieved through techniques like metabolic flux analysis, which traces the flow of isotopically labeled nutrients through metabolic networks to quantify the rates of metabolic reactions. nih.govmedchemexpress.comnih.govcreative-proteomics.comresearchgate.net

Proteomics , the study of the entire set of proteins in a cell or organism, can provide complementary information. Activity-based protein profiling (ABPP) is a chemical proteomic strategy that uses chemical probes to assess the functional state of enzymes in complex biological samples. nih.gov This technique could be adapted to identify the specific enzyme targets of this compound in a native cellular context. Furthermore, target deconvolution strategies, which aim to identify the molecular targets of a compound responsible for a phenotypic response, will be essential for a comprehensive understanding of its mechanism of action. nih.govnih.govpelagobio.com

The integration of metabolomic and proteomic data will be critical for constructing a comprehensive, systems-level model of how this compound impacts cellular function.

Development of Advanced Bioanalytical and Imaging Probes

The reactive aminooxy group of alpha-Aminooxypropionic acid makes it an attractive scaffold for the development of chemical probes. These probes are valuable tools for studying biological processes in real-time and with high specificity.

Future research in this area will likely focus on synthesizing derivatives of alpha-Aminooxypropionic acid that are tagged with reporter molecules, such as fluorophores or biotin. These "activity-based probes" could be used to visualize the localization and activity of target enzymes within cells and tissues. Affinity-based probes, which are designed to bind non-covalently to their targets, could also be developed for applications such as target identification and validation. nih.gov

The development of such probes would enable researchers to:

Directly visualize which enzymes are being inhibited by the compound in living cells.

Track the distribution of the compound and its targets within different cellular compartments.

Develop new diagnostic tools based on the activity of specific enzymes.

Theoretical and Computational Chemistry Advancements in Mechanistic Predictions

Computational chemistry and molecular modeling are becoming increasingly powerful tools for predicting and understanding the interactions between small molecules and their protein targets. In silico screening and molecular docking studies can be used to predict the binding affinity of this compound for a wide range of PLP-dependent enzymes. ijcrims.comnih.govunlp.edu.armdpi.comresearchgate.netmdpi.com

These computational approaches can help to:

Prioritize potential enzyme targets for experimental validation.

Elucidate the precise molecular interactions that govern the binding of the inhibitor to the enzyme's active site.

Guide the design of more potent and selective inhibitors based on the structure of the target enzyme.

By combining computational predictions with experimental data, researchers can gain a deeper understanding of the structure-activity relationships of aminooxy inhibitors and accelerate the discovery of novel therapeutic agents.

Synthetic Biology Applications for Metabolic Engineering

Synthetic biology and metabolic engineering offer exciting possibilities for harnessing the inhibitory properties of this compound for biotechnological applications. By introducing and controlling specific metabolic pathways in microorganisms, it is possible to produce valuable chemicals and biofuels. nih.govmdpi.comfrontiersin.orgnih.gov

In the context of metabolic engineering, this compound could potentially be used as a tool to:

Redirect metabolic flux: By selectively inhibiting enzymes that compete for key metabolic precursors, it may be possible to channel metabolites towards a desired biosynthetic pathway, thereby increasing the yield of the target product.

Study pathway dynamics: The controlled inhibition of specific enzymes can provide valuable insights into the regulation and control of metabolic networks.

Q & A

Q. Which analytical techniques are most effective for characterizing the purity and structure of this compound, and how are they validated?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–230 nm) is optimal for assessing purity, using a C18 column and isocratic elution with 0.1% trifluoroacetic acid in acetonitrile/water . Structural confirmation involves nuclear magnetic resonance (NMR): H NMR (DO) shows peaks at δ 3.2–3.5 ppm (CH adjacent to aminooxy) and δ 4.1 ppm (COOH). Mass spectrometry (ESI-MS) validates molecular weight (e.g., m/z 171.58 for [M+H]) . Method validation follows ICH guidelines, including linearity (R > 0.99), LOD/LOQ, and recovery rates (95–105%).

Q. How do environmental factors such as pH and temperature influence the stability of this compound in aqueous solutions?

- Methodological Answer : Stability studies use accelerated degradation protocols. At pH < 5, protonation of the aminooxy group increases hydrolysis rates, while pH > 9 promotes oxidation. Buffered solutions (pH 7.4, 25°C) show <5% degradation over 30 days. Thermal stability is assessed via thermogravimetric analysis (TGA), revealing decomposition above 150°C. Lyophilization improves long-term storage stability by reducing water content to <0.1% .

Advanced Research Questions

Q. How does this compound inhibit pyridoxal 5'-phosphate (PLP)-dependent enzymes, and what experimental approaches elucidate its mechanism?

- Methodological Answer : The compound acts as a competitive inhibitor by forming a Schiff base with PLP’s aldehyde group, blocking substrate binding. Kinetic assays (e.g., Michaelis-Menten with varying inhibitor concentrations) determine K values. X-ray crystallography of enzyme-inhibitor complexes (e.g., resolved at 2.0 Å) reveals binding interactions, while circular dichroism (CD) spectroscopy monitors conformational changes in the enzyme’s active site . Comparative studies with aminooxyacetic acid highlight differences in binding affinity due to the propionic acid backbone .

Q. What strategies resolve contradictions in experimental data regarding the compound’s bioavailability and tissue distribution in preclinical models?

- Methodological Answer : Discrepancies often arise from differences in administration routes (oral vs. intravenous) or animal models (e.g., rodent vs. primate). Radiolabeled C-alpha-aminooxypropionic acid hydrochloride tracks tissue distribution via autoradiography, while LC-MS/MS quantifies plasma concentrations. Physiologically based pharmacokinetic (PBPK) modeling integrates parameters like logP (-1.2) and plasma protein binding (15–20%) to predict bioavailability . Metabolite profiling identifies degradation products (e.g., propionic acid derivatives) that may confound results.

Q. How can in silico modeling guide the design of this compound derivatives with enhanced target selectivity?

- Methodological Answer : Molecular docking (AutoDock Vina) screens derivative libraries against PLP-dependent enzymes (e.g., GABA transaminase). Quantum mechanical calculations (DFT at B3LYP/6-31G*) optimize geometries and predict electronic properties (e.g., HOMO-LUMO gaps). Machine learning models trained on existing inhibitor datasets prioritize derivatives with favorable ADMET profiles (e.g., BBB permeability predicted via BOILED-Egg model) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.